ethyl 4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
ETHYL 4-[2,5-DIOXO-3-(4-PHENYLPIPERAZINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzoate ester, and a phenylpiperazine moiety
Preparation Methods
The synthesis of ETHYL 4-[2,5-DIOXO-3-(4-PHENYLPIPERAZINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves a multi-step process. One efficient method involves the reaction of acetylene dicarboxylate, aniline, and various aromatic aldehydes catalyzed by citric acid in a one-pot mortar-pestle grinding method . This green synthesis approach is characterized by high yields and cost-efficiency due to the minimal use of solvents and the avoidance of complex separation methods.
Chemical Reactions Analysis
ETHYL 4-[2,5-DIOXO-3-(4-PHENYLPIPERAZINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenylpiperazine moiety, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-[2,5-DIOXO-3-(4-PHENYLPIPERAZINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[2,5-DIOXO-3-(4-PHENYLPIPERAZINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to various receptors, potentially modulating their activity. The compound’s effects are mediated through pathways involving these receptors, leading to its observed biological activities.
Comparison with Similar Compounds
ETHYL 4-[2,5-DIOXO-3-(4-PHENYLPIPERAZINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE can be compared to other compounds with similar structures, such as:
- Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate
- 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the pyrrolidine ring, benzoate ester, and phenylpiperazine moiety in ETHYL 4-[2,5-DIOXO-3-(4-PHENYLPIPERAZINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]BENZOATE contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C23H23N3O4 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
ethyl 4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C23H23N3O4/c1-2-30-23(29)17-8-10-19(11-9-17)26-21(27)16-20(22(26)28)25-14-12-24(13-15-25)18-6-4-3-5-7-18/h3-11,16H,2,12-15H2,1H3 |
InChI Key |
SOPGBORQRLQQSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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